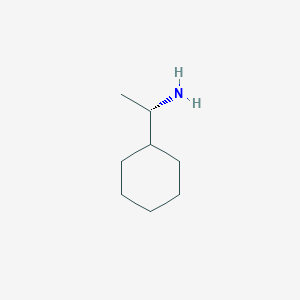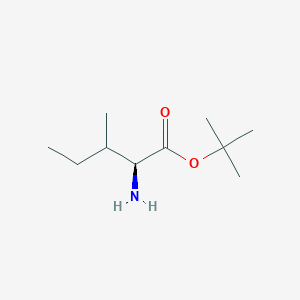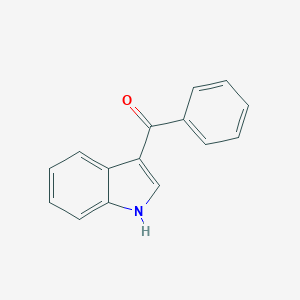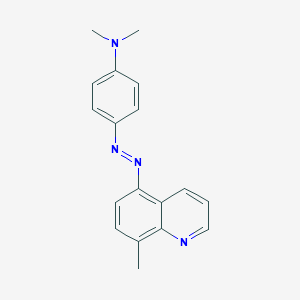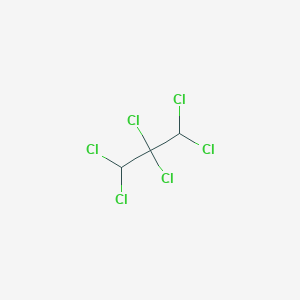
2-Nitrobutyl methacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Nitrobutyl methacrylate (NBMA) is a chemical compound that is widely used in scientific research due to its unique properties. It is a nitro-containing methacrylate monomer that has the potential to form copolymers with other monomers. NBMA can be used to modify the properties of polymers, making them more suitable for different applications.
Mecanismo De Acción
The mechanism of action of 2-Nitrobutyl methacrylate is not well understood. However, it is believed that the nitro group in this compound can undergo reduction to form amines, which can then react with other functional groups in the polymer matrix. This reaction can lead to the formation of crosslinks, which can improve the mechanical properties of the polymer.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in animal studies. However, it is important to note that the toxicity of this compound may vary depending on the dose and route of administration. In vitro studies have shown that this compound can inhibit the growth of cancer cells, indicating its potential as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-Nitrobutyl methacrylate in lab experiments is its ability to modify the properties of polymers. This can be useful in developing new materials with specific properties. However, one of the limitations of using this compound is its potential toxicity. Researchers must take precautions when handling this compound and ensure that they are using it in a safe manner.
Direcciones Futuras
There are several future directions for research on 2-Nitrobutyl methacrylate. One area of research is the development of new copolymers using this compound. These copolymers could have applications in a wide range of industries, such as electronics, coatings, and biomedical devices. Another area of research is the investigation of the mechanism of action of this compound. Understanding the mechanism of action could lead to the development of new materials with improved properties. Finally, research could focus on the toxicity of this compound and ways to mitigate any potential health risks associated with its use.
Conclusion:
In conclusion, this compound is a versatile monomer that has a wide range of applications in scientific research. Its ability to modify the properties of polymers makes it a valuable tool in developing new materials for various applications. While there are some limitations to its use, the potential benefits of using this compound make it an important area of research for the future.
Métodos De Síntesis
2-Nitrobutyl methacrylate can be synthesized by the reaction of 2-nitro-1-butanol with methacrylic acid in the presence of a catalyst. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by distillation. The yield of this compound depends on the reaction conditions and the purity of the starting materials.
Aplicaciones Científicas De Investigación
2-Nitrobutyl methacrylate has a wide range of applications in scientific research. It can be used as a monomer to synthesize copolymers with other monomers, such as methyl methacrylate, styrene, and acrylonitrile. These copolymers have unique properties, such as thermal stability, biocompatibility, and adhesion, which make them suitable for various applications, such as coatings, adhesives, and biomedical devices.
Propiedades
Número CAS |
17977-11-6 |
|---|---|
Fórmula molecular |
C8H13NO4 |
Peso molecular |
187.19 g/mol |
Nombre IUPAC |
2-nitrobutyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C8H13NO4/c1-4-7(9(11)12)5-13-8(10)6(2)3/h7H,2,4-5H2,1,3H3 |
Clave InChI |
DOEOZIKIOFMZJE-UHFFFAOYSA-N |
SMILES |
CCC(COC(=O)C(=C)C)[N+](=O)[O-] |
SMILES canónico |
CCC(COC(=O)C(=C)C)[N+](=O)[O-] |
Otros números CAS |
17977-11-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





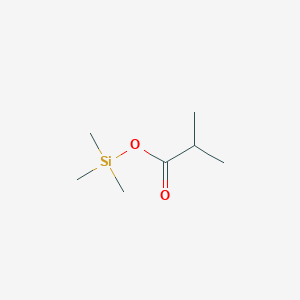
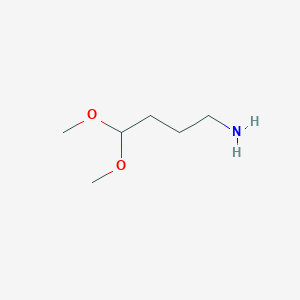
![Pyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione](/img/structure/B97293.png)
![7-Chloro-5,6-dihydroimidazo[4,5-d]pyridazin-4-one](/img/structure/B97294.png)



